molecular formula C14H15NO3 B1641962 3-(4-Methoxybenzoyl)-1-vinylpyrrolidin-2-one CAS No. 727418-56-6

3-(4-Methoxybenzoyl)-1-vinylpyrrolidin-2-one

Cat. No.: B1641962
CAS No.: 727418-56-6
M. Wt: 245.27 g/mol
InChI Key: ZEDMFRFLZCFXEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxybenzoyl)-1-vinylpyrrolidin-2-one is an organic compound characterized by the presence of a methoxybenzoyl group attached to a vinylpyrrolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzoyl)-1-vinylpyrrolidin-2-one typically involves the reaction of 4-methoxybenzoic acid with 1-vinylpyrrolidin-2-one under specific conditions. One common method is the use of a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale coupling reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound by providing precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzoyl)-1-vinylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form an alcohol.

    Substitution: The vinyl group can participate in substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzoyl derivatives.

    Reduction: Formation of alcohol derivatives of the pyrrolidinone ring.

    Substitution: Formation of halogenated or nitrated derivatives of the vinyl group.

Scientific Research Applications

3-(4-Methoxybenzoyl)-1-vinylpyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzoyl)-1-vinylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and the nature of the target. For example, it may interact with ionotropic receptors or enzymes involved in metabolic pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxybenzoyl)-1-vinylpyrrolidin-2-one is unique due to the presence of both a methoxybenzoyl group and a vinylpyrrolidinone ring, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

1-ethenyl-3-(4-methoxybenzoyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-15-9-8-12(14(15)17)13(16)10-4-6-11(18-2)7-5-10/h3-7,12H,1,8-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDMFRFLZCFXEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2CCN(C2=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methoxybenzoyl)-1-vinylpyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-(4-Methoxybenzoyl)-1-vinylpyrrolidin-2-one
Reactant of Route 3
Reactant of Route 3
3-(4-Methoxybenzoyl)-1-vinylpyrrolidin-2-one
Reactant of Route 4
Reactant of Route 4
3-(4-Methoxybenzoyl)-1-vinylpyrrolidin-2-one
Reactant of Route 5
Reactant of Route 5
3-(4-Methoxybenzoyl)-1-vinylpyrrolidin-2-one
Reactant of Route 6
Reactant of Route 6
3-(4-Methoxybenzoyl)-1-vinylpyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.